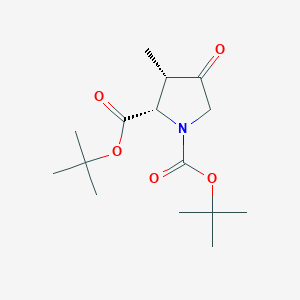
5-Amino-6-chloropyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloropyridazine-4-carbonitrile: is an organic compound with the molecular formula C5H3ClN4 . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloropyridazine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyridazine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalytic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to crystallization and purification steps to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
Chemistry: 5-Amino-6-chloropyridazine-4-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyridazine derivatives. It is also employed in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound has shown potential in the development of new drugs for the treatment of various diseases. Its derivatives have been investigated for their pharmacological activities, including antihypertensive, antiplatelet, and anticancer effects .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. It is also employed as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-6-chloropyridazine-4-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also modulate signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
- 4-Amino-6-chloropyrimidine-5-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
- 4-Amino-5-cyanopyridazine
Comparison: 5-Amino-6-chloropyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
5-amino-6-chloropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN4/c6-5-4(8)3(1-7)2-9-10-5/h2H,(H2,8,9) |
InChI Key |
CAKXYNZCGJSOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)

![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)

![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)






![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
